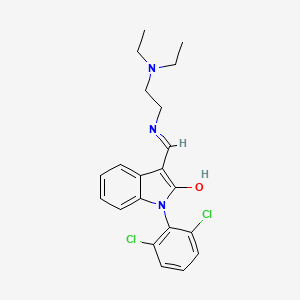
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(diethylamino)ethyl)amino)methylene)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(diethylamino)ethyl)amino)methylene)-, (Z)- is a complex organic compound with a unique structure that includes an indole core, a dichlorophenyl group, and a diethylaminoethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(diethylamino)ethyl)amino)methylene)-, (Z)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Diethylaminoethyl Side Chain: The final step involves the reaction of the intermediate compound with diethylaminoethyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(diethylamino)ethyl)amino)methylene)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole core or the side chains.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl side chain, where nucleophiles such as halides or amines replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, polar solvents, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(diethylamino)ethyl)amino)methylene)-, (Z)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(diethylamino)ethyl)amino)methylene)-, (Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Indol-2-one derivatives: Compounds with similar indole cores but different substituents.
Dichlorophenyl compounds: Molecules containing the dichlorophenyl group but with different core structures.
Diethylaminoethyl compounds: Compounds with the diethylaminoethyl side chain attached to different core structures.
Uniqueness
The uniqueness of 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((2-(diethylamino)ethyl)amino)methylene)-, (Z)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
172371-91-4 |
|---|---|
Molekularformel |
C21H23Cl2N3O |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
1-(2,6-dichlorophenyl)-3-[2-(diethylamino)ethyliminomethyl]indol-2-ol |
InChI |
InChI=1S/C21H23Cl2N3O/c1-3-25(4-2)13-12-24-14-16-15-8-5-6-11-19(15)26(21(16)27)20-17(22)9-7-10-18(20)23/h5-11,14,27H,3-4,12-13H2,1-2H3 |
InChI-Schlüssel |
YCPFCDWZMDIEDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN=CC1=C(N(C2=CC=CC=C21)C3=C(C=CC=C3Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















